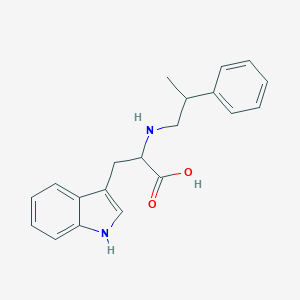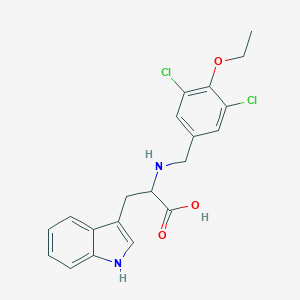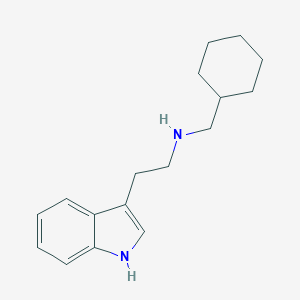![molecular formula C17H20ClNO B271666 N-{2-[(4-chlorobenzyl)oxy]benzyl}propan-2-amine](/img/structure/B271666.png)
N-{2-[(4-chlorobenzyl)oxy]benzyl}propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(4-chlorobenzyl)oxy]benzyl}propan-2-amine, commonly known as TFMPP, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in the 1970s and has been used in scientific research for its unique properties. TFMPP is known to have psychoactive effects and has been studied for its potential use in the treatment of various mental disorders.
Mecanismo De Acción
The exact mechanism of action of TFMPP is not fully understood, but it is believed to act as a serotonin receptor agonist. It has been shown to bind to the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
TFMPP has been shown to have a variety of biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic effects. It has also been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its psychoactive effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFMPP has several advantages for use in lab experiments, including its low cost and availability. However, its psychoactive effects may limit its use in certain experiments, and caution should be taken when handling and administering the compound.
Direcciones Futuras
There are several future directions for research on TFMPP, including its potential use in the treatment of various mental disorders and its effects on other neurotransmitter systems. Further studies are needed to fully understand the mechanism of action of TFMPP and its potential therapeutic applications. Additionally, studies on the long-term effects of TFMPP use are needed to fully understand its safety profile.
Métodos De Síntesis
TFMPP can be synthesized using a variety of methods, including the Mannich reaction and reductive amination. In the Mannich reaction, benzaldehyde, propan-2-amine, and 4-chlorobenzyl chloride are reacted in the presence of a catalyst to yield TFMPP. Reductive amination involves the reaction of benzaldehyde, propan-2-amine, and sodium cyanoborohydride to produce TFMPP.
Aplicaciones Científicas De Investigación
TFMPP has been studied extensively for its potential use in the treatment of various mental disorders, including depression, anxiety, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models and has been studied for its potential use as a therapeutic agent in humans.
Propiedades
Fórmula molecular |
C17H20ClNO |
|---|---|
Peso molecular |
289.8 g/mol |
Nombre IUPAC |
N-[[2-[(4-chlorophenyl)methoxy]phenyl]methyl]propan-2-amine |
InChI |
InChI=1S/C17H20ClNO/c1-13(2)19-11-15-5-3-4-6-17(15)20-12-14-7-9-16(18)10-8-14/h3-10,13,19H,11-12H2,1-2H3 |
Clave InChI |
ZTVGPXRLDRSTEX-UHFFFAOYSA-N |
SMILES |
CC(C)NCC1=CC=CC=C1OCC2=CC=C(C=C2)Cl |
SMILES canónico |
CC(C)NCC1=CC=CC=C1OCC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-{[4-(Methylthio)benzyl]amino}propyl)amino]ethanol](/img/structure/B271585.png)
![2-({3-[(4-Ethoxybenzyl)amino]propyl}amino)ethanol](/img/structure/B271586.png)
![2-{[3-(Benzylamino)propyl]amino}ethanol](/img/structure/B271587.png)
![N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B271588.png)


![N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271594.png)
![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B271596.png)


![N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B271601.png)

![2-[(Cyclooctylamino)methyl]benzoic acid](/img/structure/B271603.png)
